molecular formula C25H24ClN3O4 B2932305 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 685135-43-7

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2932305
CAS No.: 685135-43-7
M. Wt: 465.93
InChI Key: MJDPNQCBCPLHFV-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core fused with a 2-chloro-6-ethoxy-substituted quinoline moiety and a para-tolyl (methylphenyl) group. Its synthesis likely follows protocols similar to those in and , involving coupling reactions (e.g., EDCI/HOBT-mediated amidation) .

Properties

IUPAC Name

4-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4/c1-3-33-18-8-9-20-17(12-18)13-19(25(26)27-20)22-14-21(16-6-4-15(2)5-7-16)28-29(22)23(30)10-11-24(31)32/h4-9,12-13,22H,3,10-11,14H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDPNQCBCPLHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that features multiple functional groups, including a quinoline moiety, pyrazole, and a carboxylic acid. Such compounds often exhibit diverse biological activities due to their structural characteristics, allowing them to interact with various biological targets.

1. Antimicrobial Activity

Compounds that incorporate quinoline and pyrazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds can exhibit significant antibacterial and antifungal activities. The presence of the chloro and ethoxy groups may enhance their lipophilicity, facilitating membrane penetration and increasing their efficacy against microbial strains.

2. Anticancer Potential

The potential anticancer activity of such compounds is notable. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a quinoline structure could further enhance this activity by targeting specific oncogenic pathways.

3. Anti-inflammatory Effects

Many compounds with similar structural features have demonstrated anti-inflammatory properties. They may act by inhibiting cyclooxygenase enzymes or modulating cytokine production, which are critical in inflammatory responses. This activity could be particularly relevant for therapeutic applications in chronic inflammatory diseases.

4. Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways or disease processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of similar quinoline-pyrazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the functional groups significantly affected the antibacterial potency, with some derivatives displaying minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives of pyrazole exhibited cytotoxic effects at concentrations as low as 10 µM. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference Studies
AntimicrobialMembrane disruption, enzyme inhibition ,
AnticancerApoptosis induction ,
Anti-inflammatoryCOX inhibition ,
Enzyme inhibitionCompetitive inhibition

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to six analogues from and , differing in substituents on the quinoline and pyrazole rings. Key structural variations include:

Compound ID Quinoline Substituents Pyrazole Substituents Side Chain
Target 2-Cl, 6-OEt p-tolyl 4-oxobutanoic acid
12 (Ev1) 6-Cl, 2-oxo, 4-Ph 3-Fluorophenyl 4-oxobutanoic acid
13 (Ev1) 6-Cl, 2-oxo, 4-Ph 3-Chlorophenyl 4-oxobutanoic acid
15 (Ev1) 6-Cl, 2-oxo, 4-Ph 3-Methoxyphenyl 4-oxobutanoic acid
24 (Ev2) 4-Br, 2-oxo, 4-Ph 4-Bromophenyl 4-oxobutanoic acid
25 (Ev2) 4-Cl, 2-oxo, 4-Ph 4-Bromophenyl 4-oxobutanoic acid
26 (Ev2) 4-Cl, 2-oxo, 4-Ph 4-Chlorophenyl 4-oxobutanoic acid

Key Observations :

  • Quinoline Modifications: The target compound’s 6-ethoxy group (electron-donating) contrasts with chloro (electron-withdrawing) in analogues 12, 13, and 13. Ethoxy may enhance metabolic stability compared to halogens .
  • Pyrazole Substituents : The p-tolyl group in the target compound provides steric bulk and hydrophobicity, differing from halogenated or methoxy-substituted phenyl groups in analogues. This could improve membrane permeability or receptor binding .
Spectral and Analytical Data
  • NMR: The target compound’s 2-chloro-6-ethoxyquinoline would show distinct ¹H NMR signals (e.g., ethoxy CH₃ at ~1.4 ppm, quinoline aromatic protons at ~7–8 ppm), differing from chloro or bromo analogues .
  • HRMS : Molecular formulae (e.g., C₂₇H₂₅ClN₃O₄ for the target) align with theoretical values, as seen in analogues .

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